molecular formula C9H11ClFNO2 B045540 4-Fluoro-D-phenylalanine hydrochloride CAS No. 122839-52-5

4-Fluoro-D-phenylalanine hydrochloride

Cat. No. B045540
M. Wt: 219.64 g/mol
InChI Key: ZDECBCKSULAIGP-DDWIOCJRSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated phenylalanine derivatives, including 4-Fluoro-D-phenylalanine, often involves nucleophilic substitution reactions or isotopic exchange methods. For instance, the enantiospecific synthesis of 2-[18^{18}F]fluoro-L-phenylalanine was achieved through a three-step nucleophilic synthesis starting from [18^{18}F]fluoride, involving fluorination by isotopic exchange, removal of an activating formyl group, and hydrolysis of protecting groups (Castillo Meleán et al., 2011). Similarly, the synthesis of 4-Fluoro-β-(4-fluorophenyl)-L-phenylalanine was reported using asymmetric phase-transfer catalyzed alkylation, highlighting the role of catalysts in achieving high levels of enantioselectivity (Patterson et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-D-phenylalanine hydrochloride and its derivatives has been studied using various spectroscopic techniques, including NMR. Such studies provide insights into the electronic environment and the impact of fluorine substitution on the amino acid's structure. For example, NMR studies of fluorophenylalanine-containing carbonic anhydrase revealed the incorporation of fluorinated amino acids into proteins and the adjustments in the tertiary structure of enzymes in response to inhibitor binding, demonstrating the structural implications of fluorine substitution (Gamcsik & Gerig, 1986).

Chemical Reactions and Properties

Fluorinated amino acids, including 4-Fluoro-D-phenylalanine, exhibit unique reactivity due to the presence of fluorine, which affects their chemical behavior in synthesis and enzymatic reactions. The presence of fluorine can influence the rate of non-enzymatic hydrolysis, as demonstrated in studies comparing the hydrolysis rates of L and D enantiomers of no-carrier-added 2-[18^{18}F]fluoromethyl-phenylalanine (Kersemans et al., 2010).

Scientific Research Applications

Peptidomimetics and Drug Design

4-Fluoro-D-phenylalanine hydrochloride plays a crucial role in the design of new peptidomimetics. Its hydrophobic phenyl ring enhances transport properties through cellular membranes and increases enzymatic stability. This derivative is specifically implicated in creating new agonists for melanocortin receptors (MCRs), crucial for developing treatments targeting sex hormone-dependent disorders and cancerous tumors. The structural modification of D-phenylalanine into its fluorinated form has shown to produce potent MCR agonists with enhanced selectivity, highlighting its significance in pharmaceutical research and drug design (Latacz, Pękala, Ciopińska, & Kieć‐Kononowicz, 2006).

"Teflon" Proteins and Enzyme Modification

Research into fluorinated amino acids like 4-fluoro-D-phenylalanine hydrochloride has opened new avenues in producing "Teflon" proteins with novel features such as solvent resistance and enhanced activity. These modifications aim at incorporating fluorinated analogues into proteins, significantly altering their physical and chemical properties for industrial and synthetic biology applications. Such advancements underscore the potential of 4-fluoro-D-phenylalanine hydrochloride in creating enzymes with tailored functionalities for diverse biotechnological applications (Merkel, Schauer, Antranikian, & Budisa, 2010).

Radiopharmaceuticals and Diagnostic Imaging

The derivative has been explored in the development of novel radiopharmaceuticals for neurologic and oncologic positron emission tomography (PET) imaging. Studies focusing on isotopic exchange reactions demonstrate the derivative's utility in creating highly specific and efficient imaging agents, offering new insights into disease mechanisms and therapeutic effects monitoring. This research illustrates the compound's importance in advancing diagnostic imaging technologies and improving patient care (Wagner, Ermert, & Coenen, 2009).

Molecular Probes and Self-Assembly

4-Fluoro-D-phenylalanine hydrochloride contributes to developing enhanced quenching molecular probes. The incorporation of this amino acid into probes lowers background fluorescence intensities, optimizing the performance of molecular probes in cellular studies. This has significant implications for studying cell apoptosis and other biological processes, demonstrating the compound's utility in biochemical research and molecular diagnostics (Ren et al., 2015).

Protein Stability and Drug Development

Incorporating 4-fluoro-D-phenylalanine into proteins increases their catabolic stability, particularly in therapeutic proteins and peptide-based vaccines. This property is crucial for developing more stable and effective pharmaceuticals, highlighting the derivative's role in enhancing the pharmacological profile of therapeutic compounds (Awad & Ayoup, 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The safety information includes the following precautionary statements: P264 - P270 - P301 + P310 - P405 - P501 .

properties

IUPAC Name

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDECBCKSULAIGP-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-D-phenylalanine hydrochloride

CAS RN

122839-52-5
Record name 122839-52-5
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